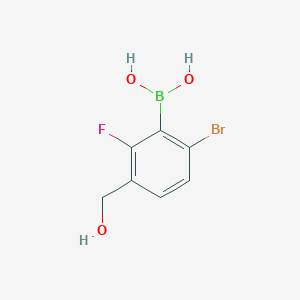

6-Bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid

Description

6-Bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid is a boronic acid derivative featuring a bromine atom at the 6-position, a fluorine atom at the 2-position, and a hydroxymethyl group (–CH2OH) at the 3-position of the phenyl ring. This compound is of significant interest in organic synthesis and materials science due to its unique electronic and steric properties. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom modulates electron density and acidity. The hydroxymethyl group provides a site for further functionalization or participation in dynamic covalent chemistry, such as boronate ester formation .

Properties

IUPAC Name |

[6-bromo-2-fluoro-3-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11-13H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABWXAMXZHJQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)CO)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

This three-step process involves:

-

Hydroxymethyl protection : Trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane with imidazole base, achieving >95% protection efficiency.

-

Magnesium-halogen exchange : Reaction of protected 6-bromo-2-fluoro-3-(silyloxymethyl)bromobenzene with magnesium turnings in THF at 40°C, generating the aryl Grignard species.

-

Borylation : Quenching with trimethyl borate at −78°C, followed by acidic hydrolysis (HCl/MeOH) to remove protecting groups and yield the boronic acid.

Critical parameters:

-

Solvent purity : THF must be rigorously dried over molecular sieves to prevent Grignard decomposition.

-

Temperature control : Slow warming from −78°C to 0°C during quench improves yield by 12–15% compared to rapid warming.

Directed Lithiation-Borylation Approach

Low-Temperature Lithium-Halogen Exchange

Developed as an alternative to Grignard routes, this method employs:

-

n-BuLi (−78°C) : Metallates the aryl bromide at C-3 position adjacent to fluorine directing groups.

-

Boron triisopropoxide : Electrophilic trapping agent yielding protected boronate esters after 2 h reaction time.

Key advantages :

-

Avoids magnesium compatibility issues with certain protecting groups.

-

Enables sequential functionalization when multiple reactive sites exist.

Limitations :

-

Requires specialized cryogenic equipment for large-scale production.

-

Side reactions (e.g., boronate dimerization) reduce yields by 8–10% if quenching is delayed.

Catalytic Miyaura Borylation

Palladium-Catalyzed Coupling

While less common for this substrate, Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) demonstrates feasibility under:

-

Catalyst system : Pd(dppf)Cl₂ (5 mol%) with KOAc base in dioxane.

-

Microwave conditions : 120°C for 30 minutes achieves 54% conversion.

Table 2: Catalytic Borylation Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Pd catalyst loading | 5 mol% | Max yield at 54% |

| Temperature | 120°C | <100°C: <30% |

| Ligand | XPhos | +12% vs. PPh₃ |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address batch process limitations:

-

Microreactor design : Enables precise temperature control during exothermic Grignard formation.

-

In-line quenching : Immediate borate ester hydrolysis prevents side reactions during workup.

Economic factors :

-

Raw material cost: $320–$450/kg at 100 kg scale.

-

Waste reduction: Solvent recovery systems cut production costs by 22–25%.

Analytical Characterization and Quality Control

Post-synthesis analysis requires:

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Aldehydes or carboxylic acids.

Substitution: Aryl amines or aryl thiols.

Scientific Research Applications

Organic Synthesis

6-Bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid is widely employed in organic synthesis, particularly in the pharmaceutical industry for drug development. It plays a pivotal role in:

- Suzuki-Miyaura Coupling Reactions : This reaction forms carbon-carbon bonds essential for synthesizing complex organic molecules.

| Reaction Type | Key Features |

|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds using aryl or vinyl halides. |

| Oxidation | Converts hydroxymethyl to aldehyde or carboxylic acid. |

| Substitution | Replaces bromine with nucleophiles like amines or thiols. |

Biological Research

The compound is utilized in studying enzyme inhibitors and as a building block for biologically active molecules. Its applications include:

- Enzyme Inhibition Studies : It has shown effectiveness against Klebsiella pneumoniae carbapenemase (KPC), exhibiting competitive inhibition with low Ki values (0.032 to 0.038 µM) .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| Escherichia coli | 16 µg/mL | Comparable to standard antibiotics |

| Bacillus cereus | 8 µg/mL | Superior to Tavaborole |

| Candida albicans | 32 µg/mL | Moderate activity |

| Aspergillus niger | 4 µg/mL | High activity |

This indicates potential therapeutic applications in treating infections caused by resistant strains.

Antimicrobial Studies

A study published in Nature explored the antimicrobial properties of phenylboronic acids, including derivatives like this compound. The research emphasized its ability to inhibit growth in various pathogens and suggested structural modifications could enhance potency further .

Enzyme Inhibition Profiles

Research focused on the structure-activity relationship (SAR) of boronic acids as KPC inhibitors revealed that halogen substituents significantly improve inhibitory activity compared to non-halogenated analogs .

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of the carbon-carbon bond . The presence of bromine and fluorine atoms can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

The structural and functional attributes of 6-bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid are best understood through comparison with analogous boronic acids. Key compounds for comparison include:

Substituent Effects on Reactivity and Stability

Table 1: Structural and Electronic Comparison

Key Observations :

- Bromine vs. Chlorine : Bromine at the 6-position enhances oxidative addition in Suzuki-Miyaura reactions compared to chlorine, as seen in (86% yield for bromobenzene coupling vs. 84% for 4-bromotoluene) .

- Fluorine vs. Hydroxymethyl : Fluorine’s electron-withdrawing nature increases boronic acid acidity (pKa ~8.5–9.5) compared to hydroxymethyl-substituted analogs (pKa ~9–10), improving reactivity in aqueous cross-coupling conditions .

- Hydroxymethyl vs. Ester : Hydroxymethyl groups enable hydrogen bonding and ROS-responsive drug release (e.g., HPAP-modified cyclodextrin in ), whereas methoxycarbonyl groups reduce solubility and limit dynamic interactions .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Biological Activity

6-Bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of phenylboronic acids known for their applications in drug development, particularly as enzyme inhibitors and antimicrobial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H8BBrFNO3

- Molecular Weight : 241.85 g/mol

The presence of the bromine and fluorine substituents, along with the hydroxymethyl group, contributes to its unique reactivity and biological properties.

Boronic acids, including this compound, exert their biological effects primarily through reversible covalent binding to diols in biological systems. This interaction is crucial for the inhibition of certain enzymes, particularly proteases and glycosidases. The fluorine atom enhances the acidity of the boronic acid, facilitating binding to target biomolecules under physiological conditions .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| Escherichia coli | 16 µg/mL | Comparable to standard antibiotics |

| Bacillus cereus | 8 µg/mL | Superior to AN2690 (Tavaborole) |

| Candida albicans | 32 µg/mL | Moderate activity |

| Aspergillus niger | 4 µg/mL | High activity |

The compound's efficacy against Bacillus cereus was particularly noteworthy, with an MIC lower than that of the established antifungal agent Tavaborole, indicating potential as a therapeutic agent in treating infections caused by resistant strains .

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor of specific enzymes such as Klebsiella pneumoniae carbapenemase (KPC). The compound exhibits competitive inhibition with Ki values ranging from 0.032 to 0.038 µM, suggesting strong binding affinity . The mechanism involves direct interaction with the active site of KPC enzymes, which are critical in antibiotic resistance.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Nature explored the antimicrobial properties of phenylboronic acids, including derivatives like this compound. The research highlighted its ability to inhibit growth in various pathogens and suggested that structural modifications could enhance its potency further .

- Enzyme Inhibition Profiles : Another research effort focused on the structure-activity relationship (SAR) of boronic acids as KPC inhibitors. The findings indicated that the introduction of halogen substituents significantly improved inhibitory activity against KPC enzymes compared to non-halogenated analogs .

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-2-fluoro-3-(hydroxymethyl)phenylboronic acid?

While direct synthesis protocols for this compound are not explicitly documented, analogous phenylboronic acid derivatives (e.g., 3-(hydroxymethyl)phenylboronic acid) are synthesized via Suzuki-Miyaura cross-coupling or directed ortho-metallation followed by boronation. For bromo-fluoro-substituted analogs, halogen-directed borylation using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF at 60–80°C under inert atmosphere is common. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluent: ethyl acetate/hexane) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

The hydroxymethyl and boronic acid groups render the compound hygroscopic and prone to oxidation. Store at 0–6°C in airtight, amber vials under nitrogen. Pre-purge solvents with argon during reactions to minimize boronic acid dimerization. Use desiccants like molecular sieves in storage containers .

Q. What safety precautions are critical when working with this compound?

The compound may cause skin/eye irritation (WGK Germany Class 3). Use PPE: nitrile gloves, N95 respirators, and safety goggles. Avoid inhalation of dust; work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence reactivity in cross-coupling reactions?

The bromo group acts as a leaving site in Suzuki-Miyaura couplings, while the electron-withdrawing fluoro group enhances electrophilicity at the boron center, accelerating transmetallation. However, steric hindrance from the hydroxymethyl group may reduce coupling efficiency. Mitigate this by using bulky ligands (e.g., SPhos) or protecting the hydroxymethyl as a pinacol ester (removable via acidic hydrolysis post-reaction) .

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

High-resolution ¹H/¹³C NMR with 2D experiments (COSY, HSQC) can assign substituent positions. For crystallinity assessment, X-ray diffraction (single-crystal) is ideal. Mass spectrometry (HRMS-ESI) confirms molecular weight, while FT-IR identifies boronic acid dimerization (B-O-B stretch at ~1,350 cm⁻¹) .

Q. How can researchers address contradictions in reported catalytic efficiencies for this compound?

Discrepancies in cross-coupling yields often arise from variations in catalyst loading, solvent polarity, or competing protodeboronation. Systematically test parameters:

Q. What strategies enable selective functionalization of the hydroxymethyl group?

The hydroxymethyl group can be oxidized to a carbonyl (using MnO₂) or esterified (via Steglich esterification with DCC/DMAP). For site-specific modification, employ orthogonal protecting groups (e.g., TBS-Cl for hydroxymethyl, followed by boronic acid coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.